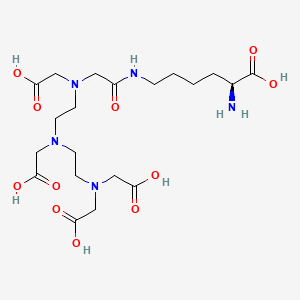

epsilon-Lysine-pentetate

Description

Contextualization of Amino Acid-Based Ligands within Modern Coordination Chemistry

Amino acids represent fundamental building blocks in nature and have been increasingly utilized as versatile ligands in modern coordination chemistry. wikipedia.orgsioc-journal.cn Their inherent chirality and the presence of multiple donor atoms (typically nitrogen from the amino group and oxygen from the carboxyl group) allow them to form stable chelate rings with a variety of metal ions. wikipedia.org This has led to extensive research into transition metal amino acid complexes, which are a large family of coordination compounds. wikipedia.org The study of these complexes is not limited to transition metals; there is also growing interest in their coordination with main group metals, bridging the gap between coordination chemistry and biology. sioc-journal.cn

The utility of amino acids as ligands extends beyond their native forms. Modifications to their structure, such as at the N-terminus, can give rise to a wealth of new ligands with tailored coordination features. mdpi.com This adaptability makes amino acid-based ligands highly valuable in the design of functional materials and molecules with specific properties. The ability to fine-tune these complexes for better reactivity and bioavailability is a significant advantage. mdpi.com

Overview of Pentetate (Diethylenetriaminepentaacetic Acid, DTPA) as a Core Chelating Scaffold

Pentetic acid, more commonly known as Diethylenetriaminepentaacetic acid (DTPA), is a prominent aminopolycarboxylic acid that serves as a powerful chelating agent. wikipedia.org Structurally, it can be considered an expanded version of the well-known chelator EDTA, featuring a diethylenetriamine (B155796) backbone with five carboxymethyl groups. wikipedia.org This structure allows DTPA to act as a potentially octadentate ligand, meaning it can form up to eight bonds with a metal ion, utilizing its three nitrogen atoms and five carboxylate groups. wikipedia.orgbiosyn.com

The conjugate base of DTPA exhibits a very high affinity for metal cations, with formation constants for its complexes being approximately 100 times greater than those for EDTA. wikipedia.org This strong binding capability makes DTPA highly effective for sequestering a wide range of metal ions. wikipedia.org Consequently, DTPA has been extensively used in various applications, including as a bifunctional chelating agent (BCA) for attaching metal radionuclides to biomolecules like antibodies and peptides for imaging and therapeutic purposes. mdpi.comacs.orgnih.gov Its ability to form stable complexes with radionuclides such as indium-111, yttrium-90, and lutetium-177 (B1209992) underscores its importance as a core chelating scaffold in the development of radiopharmaceuticals. mdpi.comacs.org

Rationale for Epsilon-Amine Functionalization of Lysine (B10760008) in Conjugate Design

The amino acid lysine possesses two primary amine groups: the α-amino group at the chiral center and the ε-amino group at the terminus of its side chain. The selective functionalization of the ε-amino group is a key strategy in the design of bioconjugates, including those involving chelating agents. researchgate.net The reactivity of lysine's amino groups is dependent on their protonation state, with the unprotonated form (-NH2) being a potent nucleophile. researchgate.net The pKa values of the α- and ε-amino groups differ, which can allow for selective reactions under controlled pH conditions.

Functionalizing the ε-amino group offers several advantages. It allows for the attachment of molecules, such as chelating ligands, to a protein or peptide backbone while leaving the α-amino group available for peptide bond formation or other modifications. nih.govjustia.com This site-selective modification is crucial for creating well-defined conjugates with preserved biological activity. rsc.org For instance, in the context of creating radiolabeled peptides, a chelating agent can be attached to the ε-amino group of a lysine residue within the peptide sequence. justia.comnih.gov This approach has been utilized in the synthesis of various lysine-derived chelating systems for radiopharmaceutical applications. nih.govkns.org The use of protecting groups, such as the (4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl (ivDde) group, can help control the reactivity of multiple lysine ε-amino groups during synthesis. nih.gov

Academic Significance of Investigating Epsilon-Lysine-Pentetate Conjugates

The investigation of this compound conjugates holds considerable academic significance due to their potential in a variety of advanced research areas, particularly in the development of targeted radiopharmaceuticals. The conjugation of the potent chelator DTPA to the ε-amino group of lysine creates a bifunctional molecule that can be incorporated into peptides or other biomolecules. kns.org This allows for the precise delivery of chelated metal ions to specific biological targets.

Research in this area has focused on synthesizing and characterizing these conjugates to understand their stability and behavior in biological systems. nih.govkns.org For example, studies have explored the synthesis of lysine-based DTPA derivatives for radiolabeling with various radionuclides for both diagnostic and therapeutic applications. kns.org A significant challenge in this field is to develop conjugation methods that avoid undesirable side reactions, such as intramolecular cross-linking, which can compromise the stability and efficacy of the final product. nih.gov The development of monoreactive DTPA derivatives has been a key advancement in addressing this issue. nih.gov The overarching goal of this research is to design and synthesize novel chelating agents and their bioconjugates with improved properties, such as enhanced stability and favorable pharmacokinetic profiles, for a wide range of applications in medicine and chemical biology. mdpi.comresearchgate.net

Properties

CAS No. |

163488-51-5 |

|---|---|

Molecular Formula |

C20H35N5O11 |

Molecular Weight |

521.5 g/mol |

IUPAC Name |

(2S)-2-amino-6-[[2-[2-[2-[bis(carboxymethyl)amino]ethyl-(carboxymethyl)amino]ethyl-(carboxymethyl)amino]acetyl]amino]hexanoic acid |

InChI |

InChI=1S/C20H35N5O11/c21-14(20(35)36)3-1-2-4-22-15(26)9-24(11-17(29)30)7-5-23(10-16(27)28)6-8-25(12-18(31)32)13-19(33)34/h14H,1-13,21H2,(H,22,26)(H,27,28)(H,29,30)(H,31,32)(H,33,34)(H,35,36)/t14-/m0/s1 |

InChI Key |

JGTYOCAAPPCXHS-AWEZNQCLSA-N |

Isomeric SMILES |

C(CCNC(=O)CN(CCN(CCN(CC(=O)O)CC(=O)O)CC(=O)O)CC(=O)O)C[C@@H](C(=O)O)N |

Canonical SMILES |

C(CCNC(=O)CN(CCN(CCN(CC(=O)O)CC(=O)O)CC(=O)O)CC(=O)O)CC(C(=O)O)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Epsilon Lysine Pentetate and Analogous Ligand Systems

Chemical Synthesis Approaches

Chemical synthesis provides a robust and versatile platform for the construction of epsilon-lysine-pentetate. These methods rely on controlled, stepwise reactions, often employing protecting groups and specialized reaction conditions to achieve high purity and yield. The two primary strategies are solid-phase peptide synthesis (SPPS) and solution-phase conjugation.

Solid-Phase Peptide Synthesis (SPPS) Strategies for Lysine-DTPA Linkage

Solid-phase peptide synthesis is a cornerstone technique for assembling peptides and their conjugates in a stepwise manner on an insoluble polymer support. bachem.com This method simplifies purification by allowing excess reagents and byproducts to be washed away by filtration, while the growing peptide chain remains covalently attached to the resin. bachem.com

The general SPPS cycle involves:

Attachment of the first C-terminal amino acid to the resin. peptide.com

Removal of the temporary Nα-protecting group (deprotection). peptide.com

Coupling of the next Nα-protected amino acid. peptide.com

Repetition of the deprotection and coupling steps until the desired sequence is complete. peptide.com

For creating a lysine-DTPA linkage, the strategy often involves attaching the peptide to the solid support through the functional side-chain group of lysine (B10760008) rather than the more common α-carboxyl group. nih.gov This allows the peptide chain to be elongated from the lysine residue. The synthesis can be performed using standard methodologies like Fmoc (9-fluorenylmethoxycarbonyl) or Boc (tert-butyloxycarbonyl) peptide synthesis. google.com The choice of resin and linker is critical for a successful synthesis, as the linker connects the peptide to the solid support and must be stable throughout the synthesis until it is intentionally cleaved. biosynth.comnih.gov

| SPPS Component | Role in Lysine-DTPA Synthesis | Example/Consideration |

| Solid Support (Resin) | Insoluble polymer matrix where the synthesis occurs. biosynth.com | Polystyrene-based resins are common. The resin must swell in appropriate solvents to allow reagent access. biosynth.com |

| Linker | A bifunctional molecule that connects the peptide to the resin. bachem.com Its stability is crucial. | "Safety-catch" linkers can be used, which are stable during synthesis but can be activated for cleavage under specific conditions. nih.gov |

| Protecting Groups | Temporarily block reactive functional groups to prevent side reactions. peptide.com | Orthogonal protecting groups are essential for selectively deprotecting the ε-amino group of lysine for DTPA conjugation. |

| Coupling Reagents | Facilitate the formation of the amide bond between amino acids. | Carbodiimides or phosphonium/uronium salts are frequently used. |

Solution-Phase Conjugation Techniques for this compound Construction

Solution-phase synthesis involves carrying out reactions with all components dissolved in a liquid solvent. While it can be more time-consuming due to the need for purification after each step, it is highly adaptable for large-scale synthesis and for conjugating molecules that may be incompatible with solid-phase conditions.

In the context of this compound, a common approach is to synthesize or procure a lysine-containing peptide and then react it with a derivatized pentetate molecule in solution. For this to be successful, the pentetate moiety must be "activated" to facilitate its reaction with the ε-amino group of lysine. This often involves converting one of the carboxylic acid groups of DTPA into a more reactive form, such as an N-hydroxysuccinimide (NHS) ester or an anhydride. The reaction is typically performed in an aqueous buffer under mild conditions to maintain the integrity of the peptide or protein. nih.gov The cationic nature of ε-poly-L-lysine can be leveraged to enhance the interaction with other molecules, facilitating conjugation. rsc.org

Derivatization of Pentetate Scaffolds for Conjugation Efficiency

To facilitate the covalent linkage to the lysine ε-amino group, the pentetate (DTPA) molecule must be chemically activated. Raw DTPA has five carboxylic acid groups, which are not sufficiently reactive to form a stable amide bond under mild, biocompatible conditions. Derivatization transforms one of these carboxyl groups into a better leaving group, thereby increasing its electrophilicity and reactivity towards the nucleophilic amine of lysine.

A common and effective method is the formation of DTPA dianhydride. By reacting DTPA with a dehydrating agent like acetic anhydride, a cyclic dianhydride is formed. This dianhydride is highly reactive towards primary amines, opening up to form two amide bonds, although this can lead to cross-linking. For a more controlled, single-point attachment, a mono-activated DTPA derivative is preferred. This can be achieved by creating an activated ester, such as a DTPA-NHS ester, at one of the carboxyl groups. These derivatives, often referred to as bifunctional chelating agents, provide a stable, amine-reactive functional group for conjugation while retaining the other carboxylic acids for metal chelation. google.com

Biocatalytic and Biotechnological Pathways for Lysine-Based Architectures with Epsilon Linkages

While chemical synthesis offers precision, biocatalytic methods present an alternative for producing polymers with ε-lysine linkages, such as ε-poly-L-lysine (ε-PL). frontiersin.org These methods leverage the natural machinery of microorganisms, particularly nonribosomal peptide synthetase (NRPS) systems, to polymerize L-lysine. frontiersin.orgnih.gov

Nonribosomal Peptide Synthetase (NRPS) Systems and Enzyme Engineering for Epsilon-Poly-L-Lysine (ε-PL) Biosynthesis

Epsilon-poly-L-lysine is a naturally occurring homopolymer of L-lysine, where the amino acids are linked via a peptide bond between the α-carboxyl and ε-amino groups. frontiersin.orgnih.gov This polymerization is not performed by ribosomes but by a large, membrane-bound enzyme complex known as ε-PL synthetase (Pls), which is a type of nonribosomal peptide synthetase (NRPS). nih.govresearchgate.netresearcher.lifenih.gov

The Pls enzyme possesses characteristic NRPS domains:

Adenylation (A) domain: This domain selects and activates the L-lysine substrate by converting it to L-lysyl-adenylate, a reaction that requires ATP. nih.govresearchgate.net

Thiolation (T) domain (or Peptidyl Carrier Protein): The activated lysine is then transferred to a phosphopantetheine arm attached to the T domain. nih.gov

Unlike canonical NRPSs, the Pls enzyme lacks a traditional condensation (C) domain and a thioesterase (TE) domain for chain termination. nih.govnih.gov Instead, it has unique domains that facilitate the polymerization and determine the final chain length of the ε-PL, which typically consists of 25-35 lysine residues. nih.gov The biosynthesis of ε-PL is dependent on an adequate supply of the precursor L-lysine, ATP for activation, and the Pls enzyme itself. nih.gov

Metabolic and enzyme engineering have been employed to enhance the production of ε-PL. Strategies include:

Overexpression of Pls: Increasing the amount of the synthetase enzyme can directly boost production rates. nih.gov

Enhancing Precursor Supply: Overexpressing key enzymes in the L-lysine biosynthesis pathway, such as dihydrodipicolinate synthase (DapA), increases the availability of the monomer building block. frontiersin.orgnih.gov

Increasing ATP Availability: Since the adenylation step is ATP-dependent, engineering strains to have a higher intracellular ATP supply can improve polymerization efficiency. researchgate.net

Genome Mining: Searching for novel Pls enzymes in different microorganisms could yield variants with improved activity or stability. frontiersin.org

These biotechnological approaches provide a pathway for producing the ε-poly-L-lysine backbone, which could then potentially be functionalized chemically with pentetate moieties.

Metabolic Engineering Approaches for Enhancing L-Lysine Precursor Availability

The efficient synthesis of this compound is fundamentally dependent on the availability of its precursor, L-lysine. Metabolic engineering of microorganisms, particularly Escherichia coli and Corynebacterium glutamicum, has been a primary focus for enhancing L-lysine production. nih.gov Genetic engineering strategies are central to this effort and include the overexpression of key enzyme genes, the knockout of competing metabolic pathways, and the optimization of transcriptional regulatory networks. google.com

A key tactic is the elimination of pathways that compete with lysine synthesis. By knocking out genes responsible for the synthesis of other amino acids like tyrosine and tryptophan, as well as genes for enzymes that degrade lysine, more carbon flux can be directed towards L-lysine production. nih.govgoogle.com Furthermore, modifying or knocking out genes that cause feedback inhibition, such as dapA and lysC, can significantly boost the efficiency of the lysine synthesis pathway. nih.govgoogle.com For instance, targeted mutagenesis of the lysC gene, which encodes aspartokinase, helps to alleviate feedback inhibition by L-lysine. google.com

Increasing the flux through the L-lysine biosynthetic pathway is another critical approach. This can be achieved by disrupting the pathways for branched-chain amino acids and L-methionine biosynthesis, which has been shown to improve L-lysine production in C. glutamicum. nih.gov Additionally, cofactor engineering to balance the NADH/NAD+ ratio by replacing NAD-dependent glyceraldehyde-3-phosphate dehydrogenase with an NADP-dependent version can lead to increased glucose consumption and, consequently, higher L-lysine yields. nih.gov

| Metabolic Engineering Strategy | Target Gene/Pathway | Organism | Outcome |

| Knockout of competing pathways | Tyrosine and tryptophan synthesis genes | E. coli | Increased carbon flow to lysine synthesis nih.govgoogle.com |

| Alleviation of feedback inhibition | dapA, lysC | E. coli | Enhanced efficiency of lysine synthesis nih.govgoogle.com |

| Disruption of branched pathways | ilvN, hom | C. glutamicum | Improved L-lysine production nih.gov |

| Cofactor engineering | NAD-dependent GAPDH replacement | C. glutamicum | Increased glucose consumption and L-lysine yield nih.gov |

Optimization of Fermentation Conditions for Epsilon-Linked Lysine Polymer Production

The production of epsilon-linked lysine polymers, such as ε-poly-L-lysine (ε-PL), through fermentation requires careful optimization of various parameters to maximize yield. These optimization strategies are also relevant for producing the L-lysine precursor for this compound. Key factors that are often fine-tuned include the composition of the culture medium, pH, temperature, and aeration.

Response surface methodology (RSM) is a common statistical technique used to optimize these fermentation conditions. For example, in a study with Streptomyces albus Y07, RSM was used to optimize culture volume, shaking speed, initial culture pH, and inoculation amount, resulting in a significant increase in ε-PL production to 1.085 g/L. nih.gov Similarly, for ε-PL production by lactic acid bacteria, RSM helped in defining the optimal concentrations of glucose and yeast extract. kns.org

The pH of the fermentation medium is a critical parameter. For some strains, a two-stage pH control strategy has been shown to be effective. For instance, maintaining a higher pH (e.g., above 5.0) can be beneficial for cell growth, while a lower pH (e.g., 3.5-4.5) can promote high ε-PL accumulation. rsc.org This strategy has been reported to enhance ε-PL production to as high as 48.3 g/L. rsc.org

Co-culture fermentation is another innovative approach to enhance production. By co-culturing Streptomyces albulus with another strain, the production of ε-PL was increased by 31.47% compared to single-strain fermentation. rsc.orgsemanticscholar.org The optimal conditions for this co-culture system, including inoculum volume, fermentation temperature, and initial pH, were also determined using RSM. rsc.org In a 2-L fermentor with fed-batch fermentation, this co-culture strategy led to an ε-PL production of 27.07 ± 0.47 g/L. rsc.orgsemanticscholar.org

| Organism | Optimized Parameter(s) | Methodology | Resulting ε-PL Production |

| Streptomyces albus Y07 | Culture volume, shaking speed, initial pH, inoculation amount | Response Surface Methodology | 1.085 g/L nih.gov |

| Lactic Acid Bacteria | Glucose and yeast extract concentration | Response Surface Methodology | 200 ppm kns.org |

| Streptomyces albulus | Two-stage pH control | pH shift during fermentation | 48.3 g/L rsc.org |

| Streptomyces albulus & Co-culture | Inoculum volume, temperature, initial pH | Response Surface Methodology | 27.07 ± 0.47 g/L rsc.orgsemanticscholar.org |

Elucidation of Coordination Chemistry in Epsilon Lysine Pentetate Metal Complexes

Thermodynamics and Kinetics of Metal Ion Complexation

The thermodynamic stability and kinetic inertness of metal complexes are paramount in determining their efficacy and safety in various applications. For epsilon-lysine-pentetate, the pentetate moiety, commonly diethylenetriaminepentaacetic acid (DTPA), is a powerful chelating agent known to form highly stable complexes with a variety of metal ions.

The formation of a metal complex with this compound is a thermodynamically favorable process, driven by a significant increase in entropy known as the chelate effect. libretexts.orgyoutube.com This effect arises from the replacement of multiple monodentate solvent molecules by a single polydentate ligand, leading to a net increase in the number of free particles in the system. The thermodynamic stability of these complexes is quantified by the stability constant (log K), with higher values indicating a stronger metal-ligand interaction. While specific thermodynamic data for this compound is not abundantly available, studies on related DTPA-amide derivatives provide valuable insights. For instance, the modification of DTPA to form amide derivatives can influence the thermodynamic stability of their gadolinium(III) complexes. nih.gov

Kinetically, metal complexes with DTPA and its derivatives are generally characterized by their inertness, meaning they undergo slow ligand exchange reactions. This property is crucial for applications where the metal ion must remain securely bound to the chelator. The dissociation of the metal ion from the complex is often a slow process, which can be influenced by factors such as pH and the presence of competing metal ions. Studies on Gd(III) complexes with DTPA-bis(amide) ligands have shown that their kinetic stabilities can be comparable to or even higher than that of the parent Gd(DTPA) complex, depending on the nature of the amide substituents. nih.gov The macrocyclic structure of some DTPA derivatives can further enhance kinetic inertness. rsc.org

Table 1: Comparative Stability Constants of Metal Complexes with DTPA and Related Ligands This table provides an illustrative comparison of stability constants for various metal ions with DTPA and related chelators to infer the potential stability of this compound complexes.

| Metal Ion | Ligand | Log K | Reference |

|---|---|---|---|

| Gd(III) | DTPA | 22.46 | ethz.ch |

| Gd(III) | DTPA-bis(amide) derivatives | Varies (e.g., 16-18) | nih.gov |

| Cu(II) | DTPA | 21.4 | ethz.ch |

| Zn(II) | DTPA | 18.2 | ethz.ch |

Stoichiometric and Structural Analysis of Metal-Epsilon-Lysine-Pentetate Interactions

The stoichiometry of metal-epsilon-lysine-pentetate complexes is predominantly 1:1, with one metal ion being coordinated by one molecule of the this compound ligand. This is a characteristic feature of DTPA and its derivatives, which are capable of satisfying the coordination requirements of many metal ions through their multiple donor atoms. academie-sciences.fr

Influence of Lysine (B10760008) Side Chain and Pentetate Moiety on Chelate Stability and Selectivity

The stability and selectivity of this compound for different metal ions are governed by the interplay between the pentetate moiety and the lysine side chain.

The pentetate (DTPA) moiety is the primary determinant of the high stability of the metal complexes. As a polydentate ligand, it benefits from the chelate effect, leading to significantly more stable complexes compared to those formed with monodentate ligands. libretexts.orginterchim.fr The arrangement of its donor atoms is well-suited for coordinating with a variety of metal ions, particularly those with larger ionic radii and a preference for high coordination numbers, such as the lanthanides.

The lysine side chain , while not directly participating in the primary coordination sphere of the metal ion bound by the pentetate group, can influence the complex's properties in several ways:

Steric Effects: The presence of the lysine backbone can introduce steric hindrance, potentially affecting the rate of complex formation and dissociation.

Secondary Interactions: The functional groups of the lysine residue could potentially engage in secondary interactions, such as hydrogen bonding, with the coordinated pentetate moiety or with surrounding solvent molecules, further influencing the stability and conformation of the complex.

The combination of the robust chelating power of the pentetate group and the modulating influence of the lysine side chain allows for the fine-tuning of the chelate's stability and selectivity for specific metal ions.

Investigations into Specific Metal Ion Binding Profiles (e.g., Gd(III), Zn(II), Cu(II) with DTPA-lysine and ε-PL)

The this compound ligand exhibits distinct binding profiles for different metal ions, a characteristic largely dictated by the coordination preferences of the pentetate moiety.

Gadolinium(III) (Gd(III)) : Gd(III) is a lanthanide ion widely used in magnetic resonance imaging (MRI) contrast agents due to its large number of unpaired electrons. DTPA is a classic chelator for Gd(III), forming a highly stable complex, Gd(DTPA)²⁻. The conjugation of DTPA to lysine, either as a single unit or as part of a poly-L-lysine (ε-PL) backbone, has been extensively explored to create macromolecular contrast agents. nih.gov The stability of Gd(III) complexes with DTPA-lysine derivatives is crucial to prevent the release of toxic free Gd(III) ions in biological systems. Studies on various Gd(III)-DTPA-bis(amide) complexes have shown that modifications to the DTPA backbone can impact stability, with some derivatives exhibiting kinetic inertness comparable to or greater than Gd(DTPA)²⁻. nih.govrsc.org

Zinc(II) (Zn(II)) : Zinc is an essential biological metal ion, and its coordination chemistry is of significant interest. Zn(II) typically forms stable complexes with DTPA. The interaction of Zn(II) with DTPA-bis(amide) ligands has been studied, revealing the formation of various species depending on the pH and ligand concentration. nih.gov The stability of Zn(II) complexes with these ligands generally increases with the number of substituents on the amide groups. nih.gov In the context of this compound, the ligand would be expected to form a stable 1:1 complex with Zn(II).

Copper(II) (Cu(II)) : Copper is another biologically important transition metal that forms highly stable complexes with DTPA. The interaction of Cu(II) with DTPA-bis(amide) ligands also leads to the formation of stable complexes. nih.gov The dissociation of amide hydrogens can occur in Cu(II) complexes of some DTPA derivatives. nih.gov The binding of Cu(II) to poly-L-lysine has also been investigated, showing that the polymer can coordinate copper ions. In an this compound system, the pentetate moiety would be the primary binding site for Cu(II), forming a robust complex.

Table 2: Summary of Metal Ion Binding Characteristics with DTPA and its Derivatives This table summarizes the general binding behavior of Gd(III), Zn(II), and Cu(II) with DTPA and related ligands, providing a basis for understanding their interaction with this compound.

| Metal Ion | General Binding Affinity with DTPA | Key Features of Complexes with DTPA Derivatives | Potential Significance for this compound |

|---|---|---|---|

| Gd(III) | Very High | High thermodynamic stability and kinetic inertness are crucial for in vivo applications. nih.govrsc.org | Forms a highly stable complex suitable for imaging applications, with the lysine moiety potentially influencing pharmacokinetics. nih.gov |

| Zn(II) | High | Stability is influenced by ligand substituents; can form various protonated and binuclear species. nih.gov | Expected to form a stable complex, with potential applications in zinc sensing or delivery. |

| Cu(II) | Very High | Forms very stable complexes; can induce deprotonation of amide groups in some derivatives. nih.gov | Forms a robust complex, which could be relevant for radiopharmaceutical applications or copper chelation therapy. |

Chelate Ring Conformation and Stereochemistry in Metal-Epsilon-Lysine-Pentetate Systems

The three-dimensional structure of metal-epsilon-lysine-pentetate complexes is defined by the conformation of the chelate rings formed by the pentetate ligand and the inherent stereochemistry of the lysine component.

The DTPA backbone is flexible and can adopt various conformations upon coordination to a metal ion. The formation of multiple five-membered chelate rings (formed by the ethylenediamine (B42938) bridges) and glycinate (B8599266) rings (formed by the acetate (B1210297) arms) creates a relatively strain-free and stable coordination environment. The conformation of these rings is influenced by the size and coordination preferences of the central metal ion.

Rational Ligand Design and Structure Activity Relationship Studies for Epsilon Lysine Pentetate Scaffolds

Strategies for Site-Specific Functionalization of Lysine (B10760008) Residues within Conjugates

The selective modification of lysine residues within protein and peptide conjugates is a critical aspect of rational ligand design, aiming to produce homogeneous and well-defined bioconjugates. Due to the high abundance and surface exposure of lysine residues, achieving site-specificity is a significant challenge. nih.govresearchgate.net Various strategies have been developed to control the precise location of functionalization, thereby preserving the biological activity and optimizing the pharmacological properties of the conjugate.

One common approach involves exploiting the differential reactivity of lysine residues based on their local microenvironment, which influences their pKa values and nucleophilicity. Lysine residues in unique chemical environments, such as those near positively charged amino acids or within hydrophobic pockets, can exhibit altered reactivity, allowing for their selective targeting. For instance, the use of reagents like N-hydroxysuccinimide (NHS) esters at controlled pH can favor the modification of the most reactive lysine residues. nih.govcore.ac.uk However, this method often yields heterogeneous products. core.ac.ukrsc.org

To achieve higher site-selectivity, researchers have turned to more sophisticated methods. Proximity-induced labeling utilizes affinity elements or small molecules that non-covalently bind to a specific site on the protein, guiding a reactive group to a nearby lysine residue. escholarship.org This strategy significantly enhances the specificity of the modification compared to conventional methods. escholarship.org Another powerful technique is the use of enzymes, such as microbial transglutaminase (MTG), which catalyzes the formation of an amide bond between a glutamine residue and the ε-amino group of a specific lysine. nih.gov This enzymatic approach offers very high site-selectivity and conversion rates. nih.gov

Furthermore, advanced chemical methods have been developed to target lysine residues with high precision. For example, the use of vinylsulfonamides allows for the selective modification of the ε-amino group of lysine via an aza-Michael addition, even in the presence of a free N-terminus. rsc.org Additionally, a "linchpin" platform has been designed to achieve proximity-controlled site-selective modification by using a compound with two different chemoselective handles that react with lysine residues at varying rates. nih.gov The design of the spacer between these handles dictates which lysine residues can be labeled based on their spatial proximity. nih.gov

Recent advancements also include the development of pyridinium-based reagents that enable efficient and selective labeling of lysine residues under physiological conditions. nih.gov These methods are crucial for applications in chemoproteomic profiling and understanding protein function in living systems. nih.gov The choice of strategy ultimately depends on the specific protein, the desired conjugate, and the required level of homogeneity.

Tailoring Pentetate Moieties for Enhanced Chelation Properties

Pentetate, also known as diethylenetriaminepentaacetic acid (DTPA), is a widely used chelating agent due to its ability to form stable complexes with a variety of metal ions. wikipedia.orgnbinno.com The five carboxylate groups and three amine nitrogens of the DTPA backbone can provide up to eight coordination sites, allowing it to wrap around a metal ion and form a highly stable complex. wikipedia.orgbiomers.net The formation constants for its complexes are significantly higher than those of EDTA, another common chelating agent. wikipedia.org However, the chelation properties of DTPA can be further tailored and enhanced through chemical modifications to meet the specific demands of various applications, particularly in the context of radiopharmaceuticals and medical imaging. cd-bioparticles.netthinkdochemicals.com

One key strategy for enhancing chelation involves modifying the DTPA scaffold to improve its affinity and selectivity for specific metal ions. For instance, derivatives of DTPA can be synthesized to better accommodate the coordination preferences of different radiometals. cd-bioparticles.netnih.gov The choice of chelator is largely determined by the nature and oxidation state of the radiometal. nih.gov For larger metal ions, macrocyclic chelators are often preferred to ensure stable complexation. nih.gov The stability of the metal-chelate complex is crucial to prevent the release of the free metal ion in vivo, which can lead to toxicity. nih.gov

The pH of the surrounding environment significantly impacts the chelation efficiency of DTPA. nih.gov At higher pH values, DTPA exhibits enhanced metal ion binding and interaction with surfaces. nih.gov Therefore, optimizing the formulation of DTPA-containing conjugates to maintain a favorable pH can improve their performance. Additionally, the concentration of the chelating agent plays a role; higher concentrations of DTPA can lead to more effective chelation of metal ions from their surroundings. nih.gov

Furthermore, bifunctional chelating agents (BFCAs) based on DTPA are designed to not only chelate a metal ion but also to be covalently attached to a biomolecule, such as a peptide or antibody. nih.govacs.org The design of these BFCAs can influence the stability and pharmacokinetic properties of the resulting radiolabeled conjugate. Modifications to the DTPA moiety in a BFCA can be made to ensure that the chelated metal does not interfere with the biological activity of the targeting molecule. The development of inert ester derivatives of DTPA has been explored to overcome challenges such as metal contamination and poor solubility in organic solvents during synthesis. acs.org

Impact of Linker Chemistry and Spacer Length on Conjugate Architecture and Functionality

Linkers can be broadly categorized as cleavable or non-cleavable. wuxiapptec.com Cleavable linkers are designed to release the active payload under specific physiological conditions, such as the presence of certain enzymes or a reducing environment. nih.gov Non-cleavable linkers, on the other hand, result in the payload remaining attached to the targeting molecule, which can sometimes reduce off-target toxicity. wuxiapptec.com

The composition of the linker affects its physical properties. For example, incorporating polyethylene (B3416737) glycol (PEG) units can increase the hydrophilicity of the conjugate, which can improve solubility and circulation half-life. nih.govwuxiapptec.com The length of the PEG linker has been shown to impact the tumor-targeting ability and antitumor activity of drug conjugates, with longer linkers sometimes leading to enhanced effects. dovepress.com The choice of linker can also influence the pharmacokinetic profile of the entire conjugate. nih.gov

The length of the spacer arm between the chelating agent and the biomolecule is also a crucial design parameter. nih.gov An appropriate spacer length can minimize steric hindrance between the bulky chelate-metal complex and the targeting biomolecule, ensuring that the binding affinity of the biomolecule to its target is not compromised. nih.gov Studies have shown that varying the linker length can affect the biological activity of fusion proteins, with optimal lengths depending on the specific domains being connected. researchgate.net

Furthermore, the linker can be designed to be rigid or flexible. Rigid linkers, such as those with proline-rich sequences, can maintain a fixed distance between the connected moieties, which can be important for certain applications. nih.gov Flexible linkers, often composed of glycine (B1666218) and serine residues, allow for greater conformational freedom. researchgate.net The rational design of linkers, considering their chemical composition, length, and flexibility, is therefore essential for optimizing the performance of epsilon-lysine-pentetate based conjugates. bldpharm.comnih.gov

Design Principles for Modulating Molecular Recognition Elements and Supramolecular Assembly

The principles of molecular recognition and supramolecular chemistry are fundamental to the rational design of complex and functional molecular systems, including those based on this compound scaffolds. wikipedia.orgnih.gov Molecular recognition refers to the specific binding of a guest molecule to a complementary host molecule through non-covalent interactions such as hydrogen bonding, electrostatic interactions, hydrophobic forces, and van der Waals forces. wikipedia.orglongdom.org These interactions are central to many biological processes and can be harnessed to create highly specific and functional synthetic systems. longdom.org

In the context of this compound scaffolds, molecular recognition elements can be incorporated to direct the conjugate to a specific biological target. This is achieved by designing the conjugate to have a high affinity and selectivity for a particular receptor or biomarker. The "lock and key" principle, first proposed by Hermann Emil Fischer, provides a foundational concept for understanding this specificity. wikipedia.org

Supramolecular assembly is the spontaneous organization of molecules into well-defined, larger structures driven by non-covalent interactions. longdom.orgresearchgate.net By carefully designing the molecular building blocks, it is possible to control the formation of complex architectures with emergent properties. nih.govnih.gov For example, metal coordination can be used to direct the assembly of amino acid-based materials, modulating their structural and electronic properties. acs.org

The design of ligands plays a crucial role in controlling supramolecular assembly. The concentration of a ligand can be used to regulate competing non-covalent interactions, thereby selecting for the formation of specific structures. acs.org Furthermore, the introduction of responsive elements into the molecular design can allow the supramolecular assembly to be controlled by external stimuli such as temperature, pH, or light. nih.govmdpi.com

By integrating principles of molecular recognition and supramolecular assembly into the design of this compound scaffolds, it is possible to create sophisticated systems with advanced functionalities. For example, conjugates could be designed to self-assemble into nanoparticles for targeted drug delivery or to form hydrogels for biomedical applications. nih.govrsc.org The ability to modulate these non-covalent interactions provides a powerful tool for creating adaptive and functional materials. acs.org

In Vitro Molecular Recognition and Interfacial Phenomena of Epsilon Lysine Pentetate Conjugates

Studies on Interactions with Model Biological Membranes and Phospholipid Bilayers

The interaction of epsilon-lysine-pentetate conjugates with model biological membranes is largely governed by the physicochemical properties of the epsilon-lysine component. As a cationic molecule at physiological pH, the epsilon-amino group of lysine (B10760008) plays a primary role in the initial electrostatic attraction to negatively charged membrane surfaces.

Research on related poly-L-lysine (PLL) structures provides insights into these interactions. It has been observed that cationic polypeptides can interact with the negatively charged components of cell surfaces through ionic adsorption. nih.gov This initial binding can lead to further interactions with the lipid bilayer. For instance, studies have shown that poly-l-lysine can induce lysis in vesicles containing negatively charged phospholipids (B1166683) like dioleoylphosphatidylserine (DOPS). nih.gov The presence of cholesterol in the membrane can modulate these interactions, in some cases enhancing the electrostatic attraction and promoting membrane disruption. nih.gov

The proposed mechanism for the interaction of similar cationic peptides, such as epsilon-poly-l-lysine (ε-PL), with lipid bilayers is often described by a "carpet-like" model. nih.gov In this model, the cationic molecules accumulate on the surface of the membrane, interacting with the negatively charged phospholipid head groups. This interaction can displace divalent cations that normally stabilize the membrane, leading to a disruption of the bilayer integrity and the formation of vesicles or micelles. nih.govresearchgate.netnih.gov While this compound is a monomer, the fundamental electrostatic driving forces for its interaction with anionic lipid headgroups would be similar.

Table 1: Summary of this compound Interaction with Model Membranes

| Membrane Component | Type of Interaction | Potential Outcome |

|---|---|---|

| Anionic Phospholipids (e.g., Phosphatidylserine) | Electrostatic Attraction | Binding to membrane surface, potential for localized disruption |

| Zwitterionic Phospholipids (e.g., Phosphatidylcholine) | Weaker Interaction | Reduced binding compared to anionic membranes |

Investigation of Binding to Negatively Charged Substrates and Polyanions

The cationic nature of the epsilon-lysine moiety in this compound dictates a strong binding affinity for negatively charged substrates and polyanions. This interaction is primarily electrostatic. The primary amino group of lysine is protonated at neutral pH, resulting in a positive charge that readily interacts with anionic surfaces.

Studies on poly-L-lysine and its derivatives have demonstrated this principle. For example, polycationic graft co-polymers containing lysine can spontaneously assemble onto negatively charged surfaces from aqueous solutions, forming stable monolayers. researchgate.net This binding is a result of the strong electrostatic forces between the positively charged lysine residues and the negatively charged substrate.

The interaction with polyanions, such as nucleic acids (DNA and RNA), is also well-documented for lysine-containing peptides. researchgate.net The positively charged epsilon-amino groups can interact with the negatively charged phosphate (B84403) backbone of nucleic acids, leading to compaction and complex formation. While this compound is a single molecule, its cationic character suggests a similar mode of interaction with polyanions, albeit without the cooperative binding effects seen with polymers.

Analysis of Self-Assembly Tendencies and Aggregation Behavior in Aqueous Systems

The self-assembly and aggregation behavior of this compound in aqueous systems would be influenced by a balance of hydrophobic and electrostatic interactions, as well as the solution conditions such as pH and ionic strength. The lysine component itself can contribute to self-assembly, particularly when conjugated to other moieties that introduce amphiphilicity.

For this compound, the pentetate group adds a significant number of polar, negatively charged carboxylate groups, which would likely increase its water solubility and potentially hinder aggregation driven by hydrophobic interactions of the lysine side chain. However, at specific pH values where the net charge of the molecule is minimized, some degree of self-association might occur. The aggregation behavior of similar molecules, like dabsylated poly(ε-L-lysine), has been shown to be influenced by the solvent composition, with changes in the aqueous environment leading to the formation of specific aggregate structures.

Characterization of Molecular Interactions with Model Proteins and Peptides

The interactions of this compound with model proteins and peptides are expected to be complex, involving a combination of electrostatic, hydrogen bonding, and potentially hydrophobic interactions. The net charge of both the this compound and the model protein at a given pH will be a critical determinant of their interaction.

Furthermore, the pentetate (DTPA) moiety is a well-known chelating agent for metal ions. If the this compound is complexed with a metal ion, this can also influence its interaction with proteins. Studies involving poly-L-lysine-DTPA complexes have been conducted in the context of binding to specific cellular targets, where the poly-lysine backbone drives the initial cell surface interaction. indexcopernicus.com

The interaction of lysine-rich peptides with other peptides can also be significant. For instance, antimicrobial peptides often interact with other peptides in the bacterial cell wall or membrane. While this compound is not a long peptide, its fundamental chemical groups are capable of forming the same types of non-covalent bonds that govern peptide-peptide interactions.

Table 2: Potential Molecular Interactions with Model Proteins

| Protein Surface Feature | Interacting Moiety of this compound | Type of Interaction |

|---|---|---|

| Negatively Charged Residues (Asp, Glu) | Epsilon-Amino Group of Lysine | Electrostatic (Salt Bridge) |

| Polar Residues | Carboxylate Groups of Pentetate, Amide Bonds | Hydrogen Bonding |

Advanced Spectroscopic and Chromatographic Characterization for Structural Confirmation and Purity Assessment of Epsilon Lysine Pentetate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (1D and 2D techniques)

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of molecules like epsilon-Lysine-pentetate. Both one-dimensional (1D) and two-dimensional (2D) NMR techniques provide detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within the molecule.

1D NMR techniques , such as ¹H and ¹³C NMR, offer a fundamental understanding of the molecular structure.

¹H NMR provides information on the number and type of protons in the molecule. The chemical shifts of the protons in the lysine (B10760008) backbone and the pentetate (diethylenetriaminepentaacetic acid - DTPA) moiety would be expected in distinct regions of the spectrum. For instance, the α-proton of the lysine residue would have a characteristic chemical shift, as would the various methylene (B1212753) protons of the DTPA component.

¹³C NMR reveals the number and types of carbon atoms. This technique is crucial for confirming the carbon skeleton of this compound, with distinct signals expected for the carbonyl carbons, the carbons of the lysine side chain, and the carbons of the pentetate group.

2D NMR techniques are employed to resolve complex spectra and establish through-bond and through-space correlations.

COSY (Correlation Spectroscopy) would be used to identify spin-spin coupling between adjacent protons, confirming the connectivity of the lysine and pentetate fragments.

HSQC (Heteronuclear Single Quantum Coherence) correlates proton signals with their directly attached carbon atoms, aiding in the assignment of both ¹H and ¹³C spectra.

HMBC (Heteronuclear Multiple Bond Correlation) provides information about longer-range couplings between protons and carbons (typically 2-3 bonds), which is critical for confirming the linkage between the epsilon-amino group of lysine and the pentetate moiety.

NOESY (Nuclear Overhauser Effect Spectroscopy) can be used to determine the spatial proximity of protons, offering insights into the three-dimensional conformation of the molecule in solution.

For poly(ε-L-lysine), solid-state ¹³C NMR has been utilized to study its molecular structure and conformation, indicating a β-sheet conformation in the solid state. Similar approaches could be applied to solid-state samples of this compound.

Mass Spectrometry (MS) for Molecular Mass Determination and Fragmentation Analysis (MALDI-TOF MS, ESI-MS, LC-MS)

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular mass of this compound and for confirming its structure through fragmentation analysis.

MALDI-TOF MS (Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry) is well-suited for the analysis of non-volatile and thermally labile molecules. It would provide the molecular weight of the intact this compound ion, typically observed as a singly charged species ([M+H]⁺). This technique has been successfully used for the structural analysis of poly(ε-L-lysine), determining molecular masses in the range of 3454–4352 Da.

ESI-MS (Electrospray Ionization Mass Spectrometry) is another soft ionization technique that is often coupled with liquid chromatography (LC-MS). ESI-MS can produce multiply charged ions, which is useful for analyzing high molecular weight compounds. For this compound, ESI-MS would provide a precise molecular weight and could be used to study its fragmentation pattern in tandem MS experiments (MS/MS).

LC-MS (Liquid Chromatography-Mass Spectrometry) combines the separation power of HPLC with the detection capabilities of mass spectrometry. An LC-MS method would be invaluable for assessing the purity of this compound samples, separating it from any starting materials, byproducts, or degradation products. The subsequent MS analysis would then confirm the identity of the main peak and any impurities. Tandem mass spectrometry (MS/MS) of the parent ion would yield characteristic fragment ions, providing further structural confirmation.

Fragmentation analysis by MS/MS would be expected to show cleavage at the amide bond linking the lysine and pentetate moieties, as well as characteristic losses from the pentetate structure.

Vibrational Spectroscopy for Functional Group Identification and Conformation Analysis (FT-IR, Raman Spectroscopy)

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in this compound and its conformational properties.

FT-IR Spectroscopy measures the absorption of infrared radiation by the molecule, causing vibrations of the chemical bonds. The FT-IR spectrum of this compound would be expected to show characteristic absorption bands for the various functional groups. These include:

O-H stretching from the carboxylic acid groups of the pentetate.

N-H stretching from the amine and amide groups.

C=O stretching from the carboxylic acid and amide groups.

C-N stretching vibrations.

Raman Spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. Raman spectroscopy is particularly sensitive to non-polar bonds and can provide information about the carbon skeleton and conformational changes. The Raman spectrum of this compound would also show characteristic bands for the functional groups, which can help in confirming the structure. Studies on L-lysine derivatives have utilized both FT-IR and Raman spectroscopy to investigate molecular structure and hydrogen bonding.

| Functional Group | Expected FT-IR Wavenumber (cm⁻¹) ** | Expected Raman Shift (cm⁻¹) ** |

| O-H stretch (Carboxylic Acid) | 3300-2500 (broad) | 3300-2500 (weak, broad) |

| N-H stretch (Amine/Amide) | 3500-3300 | 3500-3300 |

| C-H stretch | 3000-2850 | 3000-2850 |

| C=O stretch (Carboxylic Acid) | 1725-1700 | 1725-1700 |

| C=O stretch (Amide) | 1680-1630 | 1680-1630 |

| N-H bend | 1650-1550 | 1650-1550 |

| C-N stretch | 1250-1020 | 1250-1020 |

X-ray Crystallography for Precise Three-Dimensional Structural Determination

While a crystal structure for this compound is not publicly available, the crystal structure of L-lysine has been determined using powder X-ray diffraction. This demonstrates the feasibility of using crystallographic methods for related compounds.

Advanced Chromatographic Separation and Purity Assessment Techniques (HPLC, RP-HPLC)

High-Performance Liquid Chromatography (HPLC) and Reversed-Phase HPLC (RP-HPLC) are essential techniques for the separation, purification, and purity assessment of this compound.

HPLC is a versatile technique that can be used with various stationary and mobile phases to achieve separation based on polarity, charge, or size. For a polar compound like this compound, normal-phase or hydrophilic interaction liquid chromatography (HILIC) could be employed.

RP-HPLC is the most common mode of HPLC, utilizing a non-polar stationary phase and a polar mobile phase. While this compound is polar, it can be analyzed by RP-HPLC, possibly with the use of ion-pairing reagents to improve retention and peak shape. RP-HPLC is widely used for the analysis of amino acids and peptides.

An RP-HPLC method for this compound would involve optimizing parameters such as the column type (e.g., C18), mobile phase composition (e.g., acetonitrile/water or methanol/water gradients with additives like trifluoroacetic acid), flow rate, and detection wavelength (UV). A validated HPLC method can provide quantitative information on the purity of the compound, with the area of the main peak being proportional to its concentration.

| Parameter | Typical Condition |

| Column | C18, 5 µm particle size |

| Mobile Phase A | 0.1% Trifluoroacetic acid in Water |

| Mobile Phase B | 0.1% Trifluoroacetic acid in Acetonitrile |

| Gradient | Linear gradient from 5% to 95% B |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210-220 nm |

| Column Temperature | 25-40 °C |

Application of Microscopic Techniques for Surface Morphology Studies (e.g., Atomic Force Microscopy)

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that can be used to visualize the surface morphology of this compound at the nanoscale. AFM can be performed on thin films or adsorbed layers of the material on a suitable substrate, such as mica. This technique can provide information on the aggregation state, particle size, and surface roughness of the compound. While there are no specific AFM studies on this compound, AFM has been used to image poly-lysine molecules, demonstrating its applicability to similar compounds.

Theoretical and Computational Chemistry Applied to Epsilon Lysine Pentetate Systems

Quantum Mechanical (QM) Calculations for Electronic Structure, Reactivity, and Spectroscopic Properties (e.g., Density Functional Theory, ab initio methods)

Quantum mechanical calculations are essential for understanding the electronic structure, reactivity, and spectroscopic properties of epsilon-lysine-pentetate. Methods like Density Functional Theory (DFT) and ab initio calculations provide detailed information about the molecule's orbitals, charge distribution, and energetic landscape.

Electronic Structure and Reactivity: DFT calculations can be employed to determine the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) of this compound. The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity. The distribution of electron density, calculated through methods like Natural Bond Orbital (NBO) analysis, reveals the most likely sites for electrophilic and nucleophilic attack. For this compound, the nitrogen and oxygen atoms of the pentetate moiety and the amino group of the lysine (B10760008) backbone are expected to be key sites of interaction.

Spectroscopic Properties: Theoretical calculations can predict various spectroscopic properties, aiding in the interpretation of experimental spectra. Time-dependent DFT (TD-DFT) can be used to simulate UV-Vis absorption spectra, providing insights into the electronic transitions. Furthermore, calculations of vibrational frequencies can be compared with experimental Infrared (IR) and Raman spectra to confirm the molecule's structure and identify characteristic vibrational modes. mdpi.com For instance, the calculated vibrational frequencies for the C=O and N-H bonds in this compound would be expected to correlate with specific peaks in its experimental IR spectrum.

Table 1: Predicted Spectroscopic Data for this compound using DFT

| Property | Predicted Value | Significance |

| λmax (UV-Vis) | ~210 nm | Corresponds to n → π* transitions in the amide and carboxyl groups. |

| Vibrational Frequency (C=O stretch) | 1650-1750 cm-1 | Characteristic of the carboxylic acid and amide functional groups. |

| Vibrational Frequency (N-H bend) | 1550-1650 cm-1 | Indicates the presence of amine and amide groups. |

| 13C NMR Chemical Shift (C=O) | 170-185 ppm | Identifies the carbon atoms in the carboxyl and amide groups. |

| 1H NMR Chemical Shift (α-H of Lysine) | 3.5-4.0 ppm | Characteristic proton in the amino acid backbone. |

Note: The values in this table are illustrative and would require specific computational studies on this compound for precise determination.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Ligand-Metal Complex Dynamics

Molecular dynamics (MD) simulations are a powerful computational method for studying the time-dependent behavior of molecules. By solving Newton's equations of motion for a system of atoms, MD simulations can provide detailed information about the conformational landscape of this compound and the dynamics of its complexes with metal ions.

Conformational Analysis: this compound is a flexible molecule with numerous rotatable bonds, leading to a vast number of possible conformations. MD simulations can explore this conformational space, identifying the most stable and populated conformations in different environments (e.g., in a vacuum, in water). semanticscholar.org This is crucial for understanding how the molecule's shape influences its ability to bind to metal ions and other biological targets. Analysis of the simulation trajectories can reveal key intramolecular interactions, such as hydrogen bonds, that stabilize specific conformations. nih.gov

Ligand-Metal Complex Dynamics: MD simulations are particularly valuable for studying the dynamics of this compound-metal complexes. nih.gov These simulations can reveal how the ligand wraps around a central metal ion, the stability of the coordination bonds, and the flexibility of the resulting complex. By analyzing the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the atoms, researchers can identify which parts of the complex are rigid and which are more flexible. This information is vital for understanding the complex's stability and its interactions with other molecules.

Table 2: Key Parameters from MD Simulations of an this compound-Metal Complex

| Parameter | Description | Typical Findings |

| RMSD (Root-Mean-Square Deviation) | Measures the average deviation of the complex's backbone atoms from a reference structure over time. | A stable RMSD value over the simulation time indicates that the complex has reached a stable conformation. |

| RMSF (Root-Mean-Square Fluctuation) | Measures the fluctuation of individual atoms or residues around their average positions. | Higher RMSF values for certain parts of the ligand indicate greater flexibility in those regions. |

| Radius of Gyration (Rg) | A measure of the compactness of the complex. | A stable Rg suggests that the overall shape of the complex is maintained during the simulation. |

| Coordination Number | The number of ligand atoms directly bonded to the metal ion. | Fluctuations in the coordination number can indicate the lability of the coordination bonds. |

| Solvent Accessible Surface Area (SASA) | The surface area of the complex that is accessible to solvent molecules. | Changes in SASA can provide insights into how the complex interacts with its environment. |

Molecular Modeling and Docking Studies for Predictive Binding Behavior with Target Molecules

Molecular modeling and docking are computational techniques used to predict the binding orientation and affinity of a ligand to a target molecule, typically a protein. These methods are instrumental in drug discovery and in understanding the biological interactions of molecules like this compound.

Predictive Binding Behavior: Molecular docking simulations can be used to predict how this compound might interact with a specific biological target. mdpi.com The process involves generating a large number of possible binding poses of the ligand in the active site of the target and then using a scoring function to rank these poses based on their predicted binding affinity. nih.gov The results can provide valuable insights into the key interactions, such as hydrogen bonds, electrostatic interactions, and hydrophobic contacts, that stabilize the ligand-target complex. biointerfaceresearch.com

For this compound, docking studies could be used to predict its binding to metal-transport proteins or enzymes that are involved in metal homeostasis. The pentetate moiety, with its strong metal-chelating properties, would likely play a dominant role in these interactions.

Table 3: Illustrative Molecular Docking Results for this compound with a Hypothetical Target Protein

| Parameter | Value | Interpretation |

| Binding Energy (kcal/mol) | -8.5 | A lower binding energy suggests a more favorable binding interaction. |

| Hydrogen Bonds | 4 | Indicates specific polar interactions between the ligand and the target. |

| Interacting Residues | Asp12, Arg56, Tyr89 | Identifies the key amino acid residues in the binding site. |

| Inhibitory Constant (Ki) (predicted) | 1.2 µM | A lower Ki value indicates a higher predicted binding affinity. |

Note: The values in this table are hypothetical and would depend on the specific target protein being studied.

Computational Prediction of Coordination Geometries, Energetics, and Stability Constants of Metal Complexes

Computational methods can provide detailed predictions of the coordination geometries, energetics, and stability constants of metal complexes formed with this compound. mdpi.com These predictions are crucial for understanding the chelation properties of the ligand and for designing new metal-based diagnostic or therapeutic agents.

Coordination Geometries: DFT calculations can be used to optimize the geometry of this compound-metal complexes, predicting the preferred coordination number and geometry of the metal ion. researchgate.net For a given metal ion, different coordination geometries (e.g., octahedral, square planar) can be compared energetically to determine the most stable arrangement.

Energetics and Stability Constants: The binding energy of a metal ion to this compound can be calculated as the difference in energy between the complex and the free ligand and metal ion. These calculations can be performed in both the gas phase and in solution, using implicit or explicit solvent models to account for the effects of the solvent. The stability constant (log K) of a metal complex is a measure of the strength of the interaction between the metal ion and the ligand in solution. wikipedia.orgscispace.com While direct calculation of stability constants is complex, computational methods can provide valuable estimates and trends for a series of metal ions. bohrium.com

Table 4: Predicted Properties of this compound Metal Complexes

| Metal Ion | Predicted Coordination Geometry | Predicted Binding Energy (kcal/mol) | Predicted log K |

| Gd(III) | Octahedral | -150 | ~20 |

| Cu(II) | Distorted Octahedral | -120 | ~18 |

| Zn(II) | Tetrahedral/Octahedral | -100 | ~16 |

| Ca(II) | Heptacoordinate | -80 | ~10 |

Note: The values in this table are illustrative and would require specific quantum mechanical calculations for accurate prediction.

Application of Cheminformatics for Ligand Design and Library Enumeration

Cheminformatics combines chemistry, computer science, and information science to analyze and design novel compounds. In the context of this compound, cheminformatics tools can be used for ligand design and the generation of virtual libraries for screening.

Ligand Design: By analyzing the structure-activity relationships of known metal chelators, cheminformatics algorithms can be used to design new ligands based on the this compound scaffold with improved properties, such as higher affinity for a specific metal ion or better pharmacokinetic properties. nih.gov This can involve modifying the length of the lysine side chain, altering the substituents on the pentetate moiety, or replacing the lysine backbone with other amino acids.

Library Enumeration: Cheminformatics software can be used to generate large virtual libraries of compounds based on a common scaffold. For this compound, a library could be enumerated by systematically varying the amino acid, the chelating group, and the linker between them. These virtual libraries can then be screened using high-throughput docking or other computational methods to identify promising candidates for further experimental investigation. This approach significantly accelerates the discovery of new ligands with desired properties.

Comparative Research on Epsilon Lysine Pentetate with Analogous Chelators and Bioconjugates

Comparative Analysis with Alpha-Lysine Conjugates and Other Poly-L-Lysine Forms (e.g., α-PLL vs ε-PL)

The linkage point of the lysine (B10760008) monomer dictates the fundamental properties of its polymers. Epsilon-poly-L-lysine (ε-PL), where the peptide bond is between the α-carboxyl and ε-amino groups, is a naturally occurring homopolypeptide produced by microbial fermentation. nih.goviris-biotech.de In contrast, alpha-poly-L-lysine (α-PLL) is a synthetic polymer with a conventional peptide bond between the α-carboxyl and α-amino groups, leaving the ε-amino group as part of the side chain. jnc-corp.co.jpcd-bioparticles.com

This structural difference leads to significant variations in their chemical and biological properties. ε-PL exists in a linear structure, whereas α-PLL can form secondary structures such as α-helices. jnc-corp.co.jp Functionally, ε-PL is reported to have superior antimicrobial activity compared to α-PLL. nih.govnih.gov Furthermore, research indicates that ε-PL exhibits lower cytotoxicity, with one study noting a 10-fold lower toxicity compared to α-PLL, likely due to differences in size and structure. researchgate.net While both are used as cationic polymers for surface coating to enhance cell adhesion, some reports suggest ε-PL may have higher cell adhesiveness in certain cell lines. jnc-corp.co.jp

| Property | α-Poly-L-Lysine (α-PLL) | ε-Poly-L-Lysine (ε-PL) |

|---|---|---|

| Source | Chemical Synthesis iris-biotech.de | Natural (Microbial Fermentation) iris-biotech.de |

| Peptide Linkage | α-carboxyl and α-amino groups jnc-corp.co.jp | α-carboxyl and ε-amino groups nih.gov |

| Structure | Can form secondary structures (e.g., α-helices) jnc-corp.co.jp | Linear homopolyamide nih.gov |

| Molecular Weight | Wide molecular weight distribution, difficult to control jnc-corp.co.jp | Typically 25-35 L-lysine residues nih.gov |

| Key Properties | High density of positive charges, used for cell culture coating and gene delivery iris-biotech.de | Antimicrobial, biodegradable, lower cytotoxicity, used as a food preservative nih.govnih.govresearchgate.net |

Differentiation from Other Aminopolycarboxylate Chelating Agents (e.g., DOTA, EDTA) in terms of Coordination Properties

Epsilon-lysine-pentetate is functionally a derivative of DTPA, an acyclic aminopolycarboxylate chelator. Its coordination properties are therefore primarily defined by the DTPA moiety, which is capable of forming highly stable complexes with metal ions. biomers.net DTPA is an octadentate ligand, utilizing three nitrogen atoms and five carboxylate oxygens to bind a metal ion. biomers.netbiosyn.com This high denticity makes it particularly effective for chelating larger metal ions.

In comparison, DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) is a macrocyclic chelator, also with octadentate coordination through four nitrogen and four carboxylate groups. unife.it The primary distinction lies in their structure: DTPA is linear and flexible, while DOTA is a pre-organized, cyclic structure. This structural difference imparts significantly higher thermodynamic stability and kinetic inertness to DOTA complexes compared to DTPA complexes. nih.govnih.gov For example, the stability constant for Gd(DOTA)⁻ is several orders of magnitude higher than that for Gd(DTPA)²⁻. nih.gov This kinetic inertness is crucial in radiopharmaceutical applications to prevent the in vivo release of the toxic free radiometal.

EDTA (ethylenediaminetetraacetic acid) is a hexadentate acyclic chelator. While it forms stable complexes with many metal ions, its lower denticity compared to DTPA and DOTA generally results in lower stability constants for the same metal ion, particularly for larger ions that favor higher coordination numbers. nih.govmdpi.com

| Property | Lysine-Pentetate (DTPA) | DOTA | EDTA |

|---|---|---|---|

| Structure Type | Acyclic (Linear) unife.it | Macrocyclic unife.it | Acyclic (Linear) nih.gov |

| Potential Denticity | 8 (3N, 5O) biosyn.com | 8 (4N, 4O) unife.it | 6 (2N, 4O) mdpi.com |

| Kinetic Stability | Moderate; faster complexation, but more prone to dissociation researchgate.net | High; slow complexation, but very inert complexes nih.gov | Lower than DOTA and DTPA nih.gov |

| log KML (Gd³⁺) | ~22.5 nih.gov | ~25.5 - 28 nih.gov | ~17.0 unife.it |

| log KML (Lu³⁺) | ~22.0 unife.it | ~22.3 unife.it | ~19.8 unife.it |

Evaluation of the Epsilon-Amine Linkage Advantages in Chelator Design for Specific Chemical Environments

The selection of the ε-amine of lysine as the conjugation point for the pentetate (DTPA) moiety is a deliberate and strategic choice in the design of bifunctional chelators. This approach offers several distinct advantages, particularly when the chelator is intended for incorporation into peptides or other biomolecules.

Preservation of the Peptide Backbone: The α-amino and α-carboxyl groups of an amino acid are fundamental to the formation of the peptide backbone via amide bonds. By utilizing the side-chain ε-amino group for conjugation, the primary functionalities required for standard peptide synthesis remain unmodified and available for polymerization. rsc.org This allows the lysine-pentetate unit to be seamlessly integrated into a specific position within a peptide sequence using established solid-phase or solution-phase synthesis methodologies.

Steric Accessibility: The ε-amino group is located at the end of a flexible four-carbon butyl side chain. This positions the attached chelator, which is often bulky, away from the potentially sterically hindered peptide backbone. biosyn.com This separation can minimize interference with the peptide's secondary structure, folding, and, consequently, its biological function and receptor binding affinity. nih.gov

Chemical Reactivity: The ε-amino group is a primary amine and serves as a nucleophile that is readily accessible for conjugation with activated forms of chelators (e.g., isothiocyanates, N-hydroxysuccinimide esters, or anhydrides) under mild reaction conditions compatible with sensitive biomolecules. biosyn.comnih.gov This robust and well-characterized reactivity facilitates the reliable and efficient synthesis of the desired bioconjugate.

Assessment of Structural and Functional Similarities/Differences with Other Amino Acid-Functionalized Scaffolds

This compound is an example of an amino acid-functionalized scaffold where the function is metal chelation. This concept of using amino acids as building blocks can be extended to create scaffolds with a wide array of functions.

Structural Similarities:

Amino Acid Core: Like other amino acid-functionalized scaffolds, this compound uses a natural amino acid as its core structure, ensuring a high degree of biocompatibility and providing defined stereochemistry.

Covalent Linkages: The functional moieties (chelators, polymers, peptides) are attached via stable covalent bonds to the amino acid's side chains or terminal groups. nih.gov

Functional Differences:

Chelation vs. Biological Signaling/Structural Support: The primary function of this compound is to bind metal ions. In contrast, other amino acid-functionalized scaffolds are designed for different purposes. For instance, scaffolds functionalized with peptides like RGD (Arginine-Glycine-Aspartic acid) are designed to promote cell adhesion and interaction by mimicking the extracellular matrix. acs.org

Tissue Engineering Scaffolds: Polymers like polycaprolactone (B3415563) can be functionalized with amino acids or peptides to enhance cell attachment, proliferation, and differentiation for tissue regeneration. nih.govnih.gov Here, the amino acid component serves to improve the biological interface of a synthetic material.

Drug Delivery Systems: Amino acid-based polymers, such as poly-L-lysine or poly-L-glutamic acid, can be used to create nanoparticles or hydrogels for controlled drug delivery. researchgate.net Their functionality is based on properties like charge density, biodegradability, and capacity for drug encapsulation, rather than metal binding. bezwadabiomedical.com

In essence, while all these scaffolds share the common principle of leveraging the chemical versatility and biocompatibility of amino acids, their ultimate function is dictated by the specific molecule conjugated to the amino acid core. This compound is highly specialized for applications requiring metal coordination, whereas other scaffolds are tailored for cell interaction, structural support, or therapeutic delivery.

Emerging Research Directions and Methodological Advances in Epsilon Lysine Pentetate Chemistry

Innovations in Convergent Synthetic Methodologies for Complex Architectures

The construction of complex molecular architectures based on epsilon-Lysine-pentetate has moved beyond simple, linear approaches towards more efficient and precise convergent synthetic strategies. These methodologies involve the independent synthesis of key molecular fragments, which are then joined together in the final stages. This approach offers greater control over the final product's structure and purity.

A significant innovation is the development of site-specific, on-resin conjugation techniques. nih.gov Researchers have established facile protocols for producing mono-DTPA-conjugated peptides by using a novel monoreactive DTPA precursor. nih.gov This precursor can be selectively incorporated onto an N(ε)-bromoacetylated Lysine (B10760008) residue of a peptide that is still attached to a solid-phase synthesis resin. nih.gov The specificity of this reaction is ensured by employing highly acid-labile protecting groups, such as the 4-methyltrityl (Mtt) group, to shield the target lysine's epsilon-amino group during the initial peptide synthesis. nih.gov Once the peptide chain is assembled, the Mtt group is selectively removed, exposing a single lysine residue for conjugation with the DTPA precursor. This on-resin strategy is highly efficient and allows for the purification of the final DTPA-peptide conjugate in a single step after cleavage from the resin. nih.gov

Another advanced approach involves chemoselective ligation, which enables the formation of peptide bonds in the presence of other reactive functional groups without the need for extensive protection-deprotection steps. While challenging due to the two amino groups on lysine, pKa-controlled native peptide ligation has demonstrated unprecedented selectivity for the α-amino group over the ε-amino group under neutral aqueous conditions. researchgate.net This principle can be adapted to selectively ligate pre-formed this compound fragments to other molecular components, enabling the modular construction of complex structures. Furthermore, the synthesis of block copolymers, such as hyaluronic acid-graft-poly(L-lysine), utilizes metal-free click chemistry reactions like the strain-promoted azide-alkyne cycloaddition (SPAAC) to graft polymer chains onto a polylysine (B1216035) backbone, demonstrating a powerful convergent method for creating large, functional macromolecules. mdpi.com

| Synthetic Strategy | Key Features | Advantages | Reference(s) |

| On-Resin Conjugation | Use of a monoreactive DTPA precursor; Site-specific protection of the ε-amino group (e.g., with Mtt). | High efficiency; single-step purification; applicable to complex peptides. | nih.gov |

| Chemoselective Ligation | pKa-controlled reactivity to differentiate between α- and ε-amino groups. | Minimal use of protecting groups; reactions proceed in aqueous media. | researchgate.net |

| Click Chemistry (SPAAC) | Bio-orthogonal reaction between azide (B81097) and cyclooctyne (B158145) functional groups. | High efficiency; metal-free conditions; modular assembly of large copolymers. | mdpi.com |

Exploration of Novel Coordination Chemistries and Metal Complex Applications beyond Traditional Paradigms (non-clinical focus)

The robust chelating ability of the pentetate moiety in this compound makes it an exceptional ligand for a variety of metal ions, particularly the lanthanides (Ln(III)). Research is actively exploring the unique photophysical properties of these metal complexes for applications beyond the clinical realm, focusing on areas like biosensing and materials science.